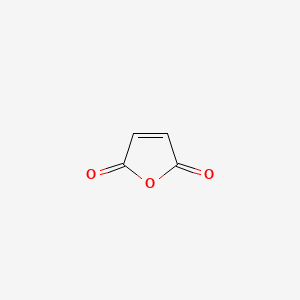

(2-~13~C)Furan-2,5-dione

Description

Maleic anhydride is a cyclic dicarboxylic anhydride that is the cyclic anhydride of maleic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of furans.

Maleic anhydride is used in the formulation of resins. Exposure to maleic anhydride may occur from accidental releases to the environment or in workplaces where it is produced or used. Acute (short-term) inhalation exposure of humans to maleic anhydride has been observed to cause irritation of the respiratory tract and eye irritation. Chronic (long-term) exposure to maleic anhydride has been observed to cause chronic bronchitis, asthma-like attacks, and upper respiratory tract and eye irritation in workers. In some people, allergies have developed so that lower concentrations can no longer be tolerated. Kidney effects were observed in rats chronically exposed to maleic anhydride via gavage (experimentally placing the chemical in the stomach). EPA has not classified maleic anhydride for carcinogenicity.

Used in copolymerization reactions, in the Diels-Alder(diene)synthesis, in the preparation of resins, pharmaceuticals and agricultural chemicals. It is a powerful irritant and causes burns.

Properties

CAS No. |

68261-15-4 |

|---|---|

Molecular Formula |

C4H2O3 |

Molecular Weight |

99.05 g/mol |

IUPAC Name |

(513C)furan-2,5-dione |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i3+1 |

InChI Key |

FPYJFEHAWHCUMM-LBPDFUHNSA-N |

Canonical SMILES |

C1=CC(=O)OC1=O |

boiling_point |

387 to 390 °F at 760 mm Hg (NTP, 1992) 202.0 °C 202.0 °C at 760 mm Hg 202 °C 396°F |

Color/Form |

Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes Colorless needles or white lumps or pellets Needles from ether or chloroform |

density |

1.43 at 59 °F (USCG, 1999) 0.934 at 20 °C/4 °C 1.5 g/cm³ 1.43 at 59°F 1.48 |

flash_point |

218 °F (NTP, 1992) 102 °C (closed cup) 110 °C (open cup) 102 °C c.c. 218°F |

melting_point |

127 °F (NTP, 1992) 52.8 °C 52.56 °C 53 °C 127°F |

physical_description |

Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113°F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218°F. Autoignition temperature 890°F. Used to make paints and plastics and other chemicals. DryPowder; Liquid; OtherSolid; PelletsLargeCrystals COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. Colorless needles, white lumps, or pellets with an irritating, choking odor. |

Related CAS |

24937-72-2 |

solubility |

Soluble; decomposes in hot solvent (NTP, 1992) In water, 3700 mg/L at 25 °C (est) In water: reaction with water Soluble in water, forming maleic acids Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation Soluble in ether Solubility in water: reaction Reacts |

vapor_density |

3.38 (Air = 1) Relative vapor density (air = 1): 3.4 |

vapor_pressure |

0.2 mm Hg (NIOSH, 2016) 0.25 mmHg 2.5X10-1 mm Hg at 25 °C Vapor pressure, Pa at 25 °C: 25 0.2 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Precise Calculation of 13C-Labeled Maleic Anhydride Molecular Weight

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Isotopic Labeling in Modern Research

In the landscape of advanced scientific inquiry, particularly within drug development and metabolic research, the ability to trace the journey of molecules is paramount. Isotopic labeling, a technique where specific atoms in a molecule are replaced with their heavier, stable isotopes, provides a powerful lens through which to view complex biological and chemical processes.[1] By introducing a "mass shift," we can follow the metabolic fate of a compound, elucidate reaction mechanisms, and quantify analytes with exceptional precision using mass spectrometry.[2][3]

This guide, written from the perspective of a senior application scientist, moves beyond rudimentary atomic weight estimations. It provides a detailed methodology for the precise calculation of the molecular weight of maleic anhydride labeled with Carbon-13 (¹³C), a common building block and dienophile in chemical synthesis. Understanding this calculation is not merely an academic exercise; it is fundamental to the accurate interpretation of mass spectrometry data, ensuring the integrity of experimental results.

The Subject Molecule: Maleic Anhydride

Maleic anhydride is a cyclic dicarboxylic anhydride with the molecular formula C₄H₂O₃.[4][5] Its structure consists of a five-membered ring containing two carbonyl groups and a carbon-carbon double bond.

Caption: Chemical structure of Maleic Anhydride (C₄H₂O₃).

Core Principle: Monoisotopic Mass vs. Average Molecular Weight

A common point of confusion is the distinction between average molecular weight and monoisotopic mass.

-

Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of each element in a molecule, considering their relative abundances.[6] This value, often found on chemical container labels and in periodic tables, is useful for bulk chemical calculations (e.g., molarity).

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element for an unlabeled compound, or the specific isotope mass for a labeled compound.[7][8] For instance, in an unlabeled organic molecule, we would use the masses of ¹H, ¹²C, ¹⁴N, and ¹⁶O.[7]

For high-resolution mass spectrometry, monoisotopic mass is the critical value . A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), resolving individual isotopologues.[3] Therefore, when working with highly enriched ¹³C-labeled compounds, the most intense peak in the mass spectrum will correspond to the monoisotopic mass of the molecule containing the heavy isotopes, not the average molecular weight.[9]

Experimental Protocol: Calculating the Monoisotopic Mass

The calculation of the monoisotopic mass is a straightforward summation of the precise masses of the constituent isotopes. The key is to use the exact mass of the specific isotope (e.g., ¹³C), not the average atomic weight of the element.

Step-by-Step Methodology:

-

Identify the Molecular Formula: Determine the precise number of atoms of each element in the molecule. For maleic anhydride, this is C₄H₂O₃.

-

Determine the Labeling Pattern: Identify which atoms are isotopically labeled. For this guide, we will consider three scenarios:

-

Unlabeled Maleic Anhydride

-

Maleic anhydride-¹³C₄ (fully labeled)

-

Maleic anhydride-2,3-¹³C₂ (selectively labeled)

-

-

Obtain Precise Isotopic Masses: Use authoritative sources for the monoisotopic masses of the required isotopes. The National Institute of Standards and Technology (NIST) provides these values.

-

Calculate the Total Mass: Sum the masses of the isotopes according to the molecular formula and labeling pattern.

The logical flow of this calculation can be visualized as follows:

Caption: Workflow for Monoisotopic Mass Calculation.

Data Presentation: Molecular Weight Calculations

The following table summarizes the calculated monoisotopic masses for unlabeled maleic anhydride and two common ¹³C-labeled isotopologues.

| Compound | Molecular Formula | Calculation | Monoisotopic Mass (u) |

| Unlabeled Maleic Anhydride | C₄H₂O₃ | (4 × 12.000000000) + (2 × 1.007825032) + (3 × 15.994914620) | 98.00039392 |

| Maleic anhydride-¹³C₄ | ¹³C₄H₂O₃ | (4 × 13.003354835) + (2 × 1.007825032) + (3 × 15.994914620) | 102.01381326 |

| Maleic anhydride-2,3-¹³C₂ | ¹²C₂¹³C₂H₂O₃ | (2 × 12.000000000) + (2 × 13.003354835) + (2 × 1.007825032) + (3 × 15.994914620) | 100.00709359 |

Note: The calculated values align with those provided by commercial suppliers. For example, Maleic anhydride-¹³C₄ is listed with a molecular weight of 102.03, and the 2,3-¹³C₂ version at 100.04, which are the nominal masses rounded for practical use.[1][14]

Trustworthiness: Self-Validating Systems and Practical Considerations

Isotopic Purity (Atom % ¹³C):

Commercially available labeled compounds are supplied with a specified isotopic purity, often around 99 atom % ¹³C.[1] This value represents the mole fraction of the heavy isotope at the labeled positions.[15][16] It is crucial to understand that this does not mean 99% of the molecules are the desired fully-labeled species.[15]

For a compound like Maleic anhydride-¹³C₄ with 99% ¹³C enrichment at each of the four carbon positions, a small population of molecules will contain one or more ¹²C atoms due to the incomplete labeling. While the monoisotopic mass calculated above represents the most abundant and targeted species, a high-resolution mass spectrum would reveal a cluster of isotopologue peaks. However, for the purpose of identifying the primary peak in a mass spectrum, the calculation based on 100% enrichment is the standard and most practical approach.

The Causality of Synthesis:

The availability of selectively labeled isotopologues like Maleic anhydride-2,3-¹³C₂ is a direct result of specific synthetic routes.[14] For instance, synthesis might start from a precursor like [2-¹³C]acetic acid, which is then converted through several steps to build the labeled maleic anhydride backbone. The choice of a specific labeling pattern is dictated by the experimental question; for example, to track the fate of the olefinic carbons specifically in a Diels-Alder reaction.

Conclusion

The precise calculation of the molecular weight of isotopically labeled compounds is a foundational skill for any researcher utilizing techniques like mass spectrometry. By focusing on the monoisotopic mass and using the exact masses of the specific isotopes involved, scientists can accurately predict the m/z values of their labeled molecules. This guide provides a robust, step-by-step framework for this calculation, grounded in authoritative data and practical, field-proven insights. Adherence to this methodology ensures the self-validation of experimental data and upholds the highest standards of scientific integrity in research and development.

References

-

IonSource. (2005). Monoisotopic and Average Mass. Retrieved from [Link]

-

BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

-

Pediaa.Com. (2024). What is the Difference Between Monoisotopic Mass and Average Mass. Retrieved from [Link]

-

University of Missouri. (2024). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

-

ISIC-EPFL. (n.d.). Molecular mass calculator. Retrieved from [Link]

-

Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

-

University of Colorado Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]

-

PubChemLite. (n.d.). Maleic anhydride (C4H2O3). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Physical Measurement Laboratory. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is Isotopic Enrichment?. YouTube. Retrieved from [Link]

-

Wikipedia. (2023). Monoisotopic mass. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

-

MacCoss, M. J., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC. Retrieved from [Link]

-

MMPC.org. (n.d.). Basic Characteristics of Atoms. Retrieved from [Link]

-

Wikipedia. (2023). Isotopes of hydrogen. Retrieved from [Link]

-

Simple English Wikipedia. (2025). Oxygen-16. Retrieved from [Link]

-

ChemLin. (2024). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Data for Hydrogen (H). Physical Measurement Laboratory. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Maleic anhydride. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Oxygen-16 isotope. Retrieved from [Link]

-

Wikipedia. (2023). Ethylenetetracarboxylic dianhydride. Retrieved from [Link]

-

Wikipedia. (2023). Isotopes of oxygen. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). Maleic Anhydride. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. ionsource.com [ionsource.com]

- 3. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 4. Maleic anhydride [webbook.nist.gov]

- 5. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pediaa.com [pediaa.com]

- 7. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 8. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 9. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Oxygen-16 - isotopic data and properties [chemlin.org]

- 14. researchgate.net [researchgate.net]

- 15. isotope.com [isotope.com]

- 16. youtube.com [youtube.com]

Technical Guide: Synonyms and Applications of 13C-Labeled 2,5-Furandione

This technical guide provides a structured, deep-dive analysis of 13C-labeled 2,5-furandione (Maleic Anhydride), designed for researchers in drug development, proteomics, and polymer science.

Executive Summary

2,5-Furandione is the IUPAC systematic name for Maleic Anhydride , a cyclic dicarboxylic anhydride fundamental to organic synthesis and materials science. In the context of isotopic labeling, precise nomenclature is critical. While "Maleic Anhydride" is the dominant commercial term, "2,5-Furandione" is frequently used in chemical indexing (CAS, PubChem) and systematic literature.

For researchers utilizing stable isotopes (13C), confusion often arises between the generic CAS number for the unlabeled compound and the specific CAS numbers assigned to unique isotopologues (e.g., [1,4-13C2] vs. [U-13C4]). This guide clarifies these distinctions, providing a validated taxonomy of synonyms, CAS registries, and high-value applications in quantitative proteomics and polymer drug delivery systems.

Chemical Identity & Nomenclature Hierarchy

The molecule consists of a furan ring system with two ketone groups and one ether oxygen, formally derived from the dehydration of maleic acid.

-

Key Synonyms: cis-Butenedioic anhydride, Toxilic anhydride, 2,5-Furanedione.[7]

Visualization: Nomenclature & Structure Relationship

The following diagram illustrates the relationship between the systematic name, common synonyms, and the carbon positions available for 13C labeling.

Caption: Hierarchical mapping of 2,5-furandione nomenclature and isotopic labeling vectors.

Isotopologue Taxonomy: Validated CAS Registry

In precision research, using the generic CAS (108-31-6) for a labeled compound will lead to sourcing errors. The following table consolidates the specific CAS numbers for 13C-labeled variants verified against major isotope catalogs (Sigma, CIL, Eurisotop).

| Isotopologue Name | Labeling Pattern | Chemical Formula | Specific CAS RN | Mass Shift | Primary Application |

| [U-13C4]-Maleic Anhydride | Universal (All 4 carbons) | ¹³C₄H₂O₃ | 1161736-58-8 | +4 Da | Metabolic flux analysis; Full backbone tracing. |

| [1,4-13C2]-Maleic Anhydride | Carbonyl carbons only | ¹³C₂C₂H₂O₃ | 201996-26-1 | +2 Da | Quantitative proteomics (Maleylation); Polymer end-group analysis. |

| [2,3-13C2]-Maleic Anhydride | Vinyl (double bond) carbons | C₂¹³C₂H₂O₃ | 41403-35-4 | +2 Da | NMR studies of polymerization mechanisms (grafting). |

| [1-13C]-Maleic Anhydride | Single Carbonyl carbon | ¹³CC₃H₂O₃ | 68261-15-4 | +1 Da | Mechanistic probes; Asymmetric synthesis tracking. |

Critical Note: When searching vendor catalogs, if the specific CAS yields no results, search by the chemical name string "Maleic anhydride-13C" or "2,5-furandione-13C" as some suppliers may not index the specific CAS in their primary search bar.

High-Impact Applications in Research

A. Quantitative Proteomics: Stable Isotope Labeling

Maleic anhydride is a potent reagent for the chemical modification of lysine residues (Maleylation). In quantitative proteomics, 13C-labeled maleic anhydride is used to introduce a specific mass shift to peptides, allowing for comparative quantification between samples (e.g., control vs. disease state).

-

Mechanism: The anhydride reacts with the

-amino group of lysine, converting the basic residue into an acidic one and adding a maleyl group. -

Protocol Insight: Using a "light" (unlabeled) and "heavy" ([1,4-13C2]-maleic anhydride) reagent allows for a +2 Da or +4 Da mass shift per lysine, resolvable by high-resolution Mass Spectrometry.

-

Advantage: This method improves the ionization efficiency of certain peptides and allows for "inverse labeling" strategies to verify quantitation accuracy.

B. Polymer Drug Delivery Systems (SMA Copolymers)

Styrene-Maleic Anhydride (SMA) copolymers are widely used in drug delivery to form micelles that encapsulate hydrophobic drugs.

-

Role of 13C Labeling: Researchers use [2,3-13C2]-maleic anhydride to synthesize SMA copolymers.

-

Analytical Benefit: Solid-state 13C NMR can then specifically detect the maleic anhydride succinyl rings within the polymer backbone without interference from the abundant styrene carbons. This allows for precise determination of the alternating sequence and grafting density , which directly correlates to the micelle stability and drug release rates.

C. Synthesis Workflow: [1,4-13C2]-Maleic Anhydride

For researchers needing to synthesize this specific isotopologue de novo, the literature pathway typically proceeds from labeled acetic acid.[11]

Step-by-Step Pathway:

-

Precursor: Start with [1-13C]-Acetic Acid .

-

Bromination: Convert to Ethyl bromo-[1-13C]acetate via Hell-Volhard-Zelinsky reaction conditions.

-

Dimerization/Cyclization: Through oxidative coupling and subsequent dehydration steps (often involving a furan intermediate or direct oxidation depending on the patent/method), the carbonyl carbons of the acetic acid become the carbonyls (positions 1 and 4) of the maleic anhydride.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7923, Maleic Anhydride. PubChem. Available at: [Link]

- Zhang, Y., et al. (2017). "Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides." Analytical Chemistry, 89(17).

-

Leiden University Scholarly Publications. "13C NMR study of the grafting of maleic anhydride onto polyethene." (Details the synthesis and use of [2,3-13C2]-MA for polymer analysis). Available at: [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 2,5-Furandione, 3-methyl- | SIELC Technologies [sielc.com]

- 3. 2,5-Furandione, 3-dodecyl- | C16H26O3 | CID 534440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. MALEIC ANHYDRIDE | Eurisotop [eurisotop.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 8. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Methodological & Application

Application Note: A Robust Chemoenzymatic Protocol for the Synthesis of L-[U-¹³C₄]-Aspartic Acid

Abstract

Stable isotope-labeled amino acids are indispensable tools in the fields of metabolic research, quantitative proteomics, and drug development.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of fully carbon-13 labeled L-aspartic acid (L-[U-¹³C₄]-Aspartic Acid) starting from commercially available ¹³C₄-maleic anhydride. By integrating a chemical hydrolysis step with a highly efficient dual-enzyme cascade, this method ensures high yields, excellent isotopic incorporation, and complete stereoselectivity, delivering a product suitable for the most demanding research applications. We detail the causality behind each experimental step, provide validated protocols, and offer troubleshooting guidance to ensure reproducible success.

Principle of the Method: A Three-Step Cascade

The conversion of ¹³C₄-maleic anhydride to L-[U-¹³C₄]-aspartic acid is a sequential, three-step process that leverages both chemical transformation and stereospecific biocatalysis. The elegance of this method lies in its efficiency and the mild conditions required for the enzymatic steps, which preserves the integrity of the isotopic label.

-

Chemical Hydrolysis: The synthesis begins with the ring-opening hydrolysis of ¹³C₄-maleic anhydride. This is a straightforward chemical step that rapidly converts the anhydride to its corresponding dicarboxylic acid, ¹³C₄-maleic acid (cis-isomer), by heating in an aqueous solution.

-

Enzymatic Isomerization: Maleic acid is not a direct precursor for the final enzymatic step. It must first be isomerized from its cis configuration to the trans isomer, ¹³C₄-fumaric acid. This transformation is efficiently catalyzed by the enzyme Maleate Isomerase (EC 5.2.1.1).[2] The enzymatic route is superior to chemical methods as it proceeds rapidly under mild pH and temperature conditions, preventing side reactions.[3]

-

Enzymatic Amination: The final and key step is the stereospecific addition of ammonia across the double bond of ¹³C₄-fumaric acid to exclusively form the L-enantiomer of aspartic acid. This reaction is catalyzed by Aspartase (L-aspartate ammonia-lyase, EC 4.3.1.1).[4][5] Using a biocatalyst like aspartase, often from E. coli, is critical as it guarantees the production of the biologically relevant L-aspartic acid with near-perfect enantiomeric excess, a feat that is challenging and costly to achieve through traditional chemical synthesis.[6]

This application note details a "one-pot" enzymatic conversion where both maleate isomerase and aspartase are used concurrently, streamlining the workflow and maximizing efficiency.[4][7]

Overall Synthesis Workflow

The entire process, from the labeled starting material to the purified final product, is depicted in the workflow diagram below.

Caption: High-level workflow for the synthesis of L-[U-¹³C₄]-Aspartic Acid.

Materials and Instrumentation

Reagents and Consumables

| Reagent | Grade | Supplier Example | Catalog Number Example | Notes |

| Maleic anhydride-¹³C₄ | ≥99 atom % ¹³C | Sigma-Aldrich | 687235 | [8] The key labeled starting material. Handle with care in a fume hood. |

| Maleate Isomerase (MaiA) | Recombinant | Custom/Various | - | Can be from Alicyclobacillus acidoterrestris for thermostability.[7] |

| Aspartase (AspA/AspB) | Recombinant | Custom/Various | - | Often sourced from E. coli or Bacillus. |

| Alternative Enzyme Source | Whole-cell catalyst | N/A | - | Recombinant E. coli co-expressing MaiA and AspA can be used.[7][9] |

| Ammonium Hydroxide (NH₄OH) | 28-30%, ACS Grade | Thermo Fisher Scientific | A669 | Source of the amino group. |

| Hydrochloric Acid (HCl) | 37%, ACS Grade | VWR | VWRBDH9151 | For pH adjustment and final product crystallization. |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Sigma-Aldrich | S5881 | For pH adjustment. |

| Deionized Water (ddH₂O) | >18 MΩ·cm | Millipore | - | Essential for all solutions and reactions. |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Labs | DLM-4 | For NMR analysis. |

Instrumentation

| Instrument | Purpose |

| Analytical Balance | Accurate weighing of reagents. |

| pH Meter | Precise monitoring and adjustment of reaction pH. |

| Stirring Hot Plate | Heating and mixing during hydrolysis and reaction. |

| Jacketed Reaction Vessel | Controlled temperature incubation for the enzymatic step. |

| Refrigerated Centrifuge | (Optional) For pelleting whole-cell catalysts. |

| Buchner Funnel & Vacuum Flask | Filtration and collection of the crystalline product. |

| Lyophilizer (Freeze-dryer) | Drying of the final product. |

| High-Resolution NMR Spectrometer | Structural verification and isotopic enrichment analysis. |

| Mass Spectrometer (LC-MS/GC-MS) | Molecular weight confirmation and purity analysis. |

Detailed Experimental Protocol

Step 1: Preparation of [U-¹³C₄]-Maleic Acid Substrate Stock

Scientist's Note: This initial step converts the commercially supplied anhydride into the water-soluble substrate for the enzymes. Performing this hydrolysis under heat ensures the reaction goes to completion quickly.

-

In a fume hood, carefully weigh 1.02 g (10 mmol) of Maleic anhydride-¹³C₄ and transfer it to a 50 mL glass beaker.

-

Add 20 mL of deionized water.

-

Place the beaker on a stirring hot plate and heat to 60-70°C while stirring.

-

Continue heating and stirring for 15-20 minutes until all the solid has dissolved, indicating complete hydrolysis to ¹³C₄-maleic acid.

-

Allow the solution to cool to room temperature. The final concentration will be approximately 0.5 M. This solution is stable and can be stored at 4°C if not used immediately.

Step 2: One-Pot Dual-Enzyme Synthesis of L-[U-¹³C₄]-Aspartic Acid

Scientist's Note: This is the core of the synthesis. Both enzymes work in tandem: maleate isomerase generates fumarate, which is immediately consumed by aspartase. This prevents the accumulation of the fumarate intermediate and drives the reaction equilibrium towards the final product.[4] The pH is maintained at a slightly alkaline level (8.5), which is optimal for the forward (amination) reaction of aspartase.[4][5]

-

Transfer the 20 mL of ¹³C₄-maleic acid solution to a 100 mL jacketed reaction vessel connected to a circulating water bath set to 37°C (or 50°C if using thermostable enzymes).[7]

-

Begin stirring the solution at a moderate speed (e.g., 200 rpm).

-

Place a calibrated pH probe into the solution. Slowly add 28% ammonium hydroxide (NH₄OH) dropwise to adjust the pH to 8.5. This both neutralizes the maleic acid and provides the ammonium substrate for the aspartase enzyme. Be cautious, as the neutralization is exothermic.

-

Once the temperature and pH are stable, add the biocatalysts.

-

If using purified enzymes: Add Maleate Isomerase and Aspartase to the reaction mixture. The optimal amount should be determined empirically, but a starting point is ~100-200 units of activity for each enzyme.

-

If using a whole-cell catalyst: Add the wet cell paste of the recombinant E. coli strain co-expressing both enzymes (e.g., 5-10 g wet cell weight).

-

-

Maintain the reaction at 37°C (or 50°C) with gentle stirring. Monitor the pH every 30 minutes for the first 2 hours and adjust back to 8.5 with NH₄OH as needed.

-

Allow the reaction to proceed for 6-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing for the disappearance of the maleate/fumarate signal and the appearance of the aspartate signal via ¹H NMR.

Step 3: Product Isolation and Purification

Scientist's Note: L-aspartic acid has its isoelectric point (pI) at approximately 2.77. By carefully lowering the pH of the reaction mixture to this point, the solubility of the zwitterionic aspartic acid is minimized, causing it to crystallize out of the solution.[10][11] This is a highly effective purification step.

-

After the reaction is complete, stop the stirring and heating. If using a whole-cell catalyst, centrifuge the mixture at 8,000 x g for 15 minutes to pellet the cells and decant the supernatant containing the product.

-

Transfer the supernatant to a clean beaker and place it in an ice bath with stirring.

-

Slowly and carefully add concentrated HCl dropwise to the cold solution to lower the pH to ~2.8.

-

As the pH approaches 2.8, a white crystalline precipitate of L-[U-¹³C₄]-aspartic acid will form.

-

Once the pH is stable at 2.8, continue stirring in the ice bath for an additional 30-60 minutes to maximize crystallization.

-

Set up a Buchner funnel with a suitable filter paper for vacuum filtration.

-

Pour the cold slurry onto the filter and apply a vacuum to remove the mother liquor.

-

Wash the collected crystals twice with 10 mL portions of ice-cold deionized water to remove any residual salts.[10]

-

Allow the crystals to air-dry on the filter under vacuum for 15 minutes.

-

Transfer the purified product to a pre-weighed vial and dry to a constant weight, preferably in a lyophilizer or a vacuum oven at 40°C.

Reaction Mechanism and Characterization

The enzymatic cascade proceeds through the formation of a fumarate intermediate, which is then aminated stereospecifically.

Caption: Chemoenzymatic reaction pathway from ¹³C-Maleic Acid to L-¹³C-Aspartic Acid.

Expected Results & Characterization Data

| Parameter | Expected Value / Result | Method of Analysis |

| Yield | 75-90% (based on starting ¹³C₄-maleic anhydride) | Gravimetric (mass of final product) |

| Chemical Purity | >98% | ¹H and ¹³C NMR Spectroscopy |

| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |

| Molecular Weight | Expected (M+H)⁺ = 138.04 g/mol | High-Resolution Mass Spectrometry |

| Stereochemical Purity | >99% L-enantiomer | Chiral HPLC or Polarimetry |

| Appearance | White crystalline powder | Visual Inspection |

¹³C NMR: The ¹³C NMR spectrum will be the definitive confirmation of successful labeling. It should show four distinct signals, all exhibiting complex splitting patterns due to ¹³C-¹³C coupling, a hallmark of uniform labeling. The absence of significant signals at the natural abundance chemical shifts confirms high isotopic enrichment.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive enzymes. 2. Incorrect pH. 3. Insufficient reaction time. | 1. Test enzyme activity with unlabeled substrate. Use fresh enzymes/cells. 2. Recalibrate pH meter and ensure pH is maintained at 8.5 during the reaction. 3. Extend reaction time to 24 hours and monitor by NMR/LC-MS. |

| Product Fails to Crystallize | 1. pH is not at the isoelectric point (~2.8). 2. Product concentration is too low. | 1. Re-check pH and adjust carefully. 2. Concentrate the reaction supernatant under vacuum before acidification. |

| Low Isotopic Incorporation | Contamination with natural abundance (¹²C) maleic acid or other carbon sources. | Ensure all reagents are of high purity and that the labeled starting material is handled carefully to avoid cross-contamination. |

| Impure Final Product | Incomplete washing of crystals; co-precipitation of salts. | Ensure crystals are thoroughly washed with ice-cold water. For very high purity, recrystallization from hot water may be necessary.[12] |

References

-

Maleic anhydride synthesis in a millistructured fixed-bed reactor. TU Clausthal – ICVT. Available from: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed. Available from: [Link]

-

Studies on the Enzymatic Production of L-Aspartic Acid from Maleic Acid. J-STAGE. Available from: [Link]

-

13C NMR study of the grafting of maleic anhydride onto polyethene, polypropene, and ethene-propene copolymers. Scholarly Publications Leiden University. Available from: [Link]

-

PROCESS FOR THE PRODUCTION OF L-ASPARTIC ACID. PATENTSCOPE. Available from: [Link]

- Process for the production of L-aspartic acid. Google Patents.

-

Enzymatic synthesis of L-aspartic acid from maleic acid by co-expressed MaiA and AspA under different conditions. ResearchGate. Available from: [Link]

-

L-Aspartic Acid: Synthesis, Applications, and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Developing a green and efficient biosynthesis system for L-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes. RSC Publishing. Available from: [Link]

-

One-Pot Biosynthesis of l-Aspartate from Maleic Anhydride via a Thermostable Dual-Enzyme System under High Temperature. PubMed. Available from: [Link]

- Method for purifying aspartic acid. Google Patents.

-

One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System. PubMed Central. Available from: [Link]

-

Maleate isomerase. Wikipedia. Available from: [Link]

-

Enzymatic Synthesis of 15N-L-aspartic Acid Using Recombinant Aspartase from Escherichia Coli K12. ResearchGate. Available from: [Link]

-

Structural characterization of maleic anhydride grafted polyethylene by 13C NMR spectroscopy. ResearchGate. Available from: [Link]

-

Maleate Isomerase. ResearchGate. Available from: [Link]

-

Maleic Anhydride-13C4. Pharmaffiliates. Available from: [Link]

-

Cis-trans Isomerase: Isomerisation from Maleic Acid to Fumaric Acid. J-STAGE. Available from: [Link]

Sources

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maleate isomerase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. 马来酸酐-13C4 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. US6280980B1 - Process for the production of L-aspartic acid - Google Patents [patents.google.com]

- 11. Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]

Introduction: The Enduring Challenge of Maleic Anhydride Copolymerization

Application Note & Protocol: Elucidating Copolymerization Mechanisms with 13C-Labeled Maleic Anhydride

Audience: Researchers, scientists, and drug development professionals.

Maleic anhydride (MA) is a cornerstone monomer in polymer chemistry, prized for its ability to impart functionality and unique properties to a wide range of materials.[1] Its copolymers, particularly with electron-rich comonomers like styrene, are of significant commercial and academic interest.[1][2] However, the precise mechanism governing the copolymerization of MA has been a subject of long-standing debate. The tendency of MA to form alternating copolymers with donor monomers has led to several proposed mechanisms, primarily revolving around the role of charge-transfer complexes (CTCs) and the influence of the penultimate monomer unit.[3][4][5][6]

Disambiguating these mechanistic pathways is crucial for the rational design of copolymers with tailored microstructures and, consequently, desired macroscopic properties. This application note details a powerful and definitive approach to unraveling the intricacies of MA copolymerization: the strategic use of 13C-labeled maleic anhydride in conjunction with high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling provides an unambiguous window into the polymer backbone, allowing for precise determination of monomer sequences and stereochemistry, which are direct reflections of the underlying polymerization mechanism.[][8][9]

The Mechanistic Dichotomy: Charge-Transfer Complex vs. Penultimate Model

The copolymerization of an electron-acceptor monomer like maleic anhydride with an electron-donor monomer such as styrene often deviates from classical copolymerization theory. Two dominant models have emerged to explain the observed alternating tendency:

-

The Charge-Transfer Complex (CTC) Model: This model posits that the donor and acceptor monomers form a transient charge-transfer complex which then acts as a single polymerizable entity.[4][6][10] This would inherently lead to a strictly alternating copolymer structure.[6]

-

The Penultimate Model: This model suggests that the reactivity of the growing polymer radical is influenced not only by the terminal monomer unit but also by the preceding, or "penultimate," unit.[5][11][12] In this scenario, the formation of a new bond is kinetically favored when the penultimate and terminal units have opposite electronic characteristics, thus promoting alternation without invoking a discrete CTC.

Differentiating between these models requires a detailed analysis of the copolymer microstructure, a task for which 13C NMR is exceptionally well-suited.[13][14] By selectively enriching the maleic anhydride monomer with 13C, we can significantly enhance the signal-to-noise ratio of the corresponding carbons in the polymer backbone, enabling the detection of subtle differences in chemical shifts that betray the local monomer sequence.[15][16]

Experimental Design & Protocols

Synthesis of [2,3-13C2] Maleic Anhydride

For unambiguous analysis, maleic anhydride labeled at the ethylenic carbons ([2,3-13C2]MA) is ideal. This provides two adjacent, highly sensitive probes within each MA unit of the final copolymer.

Protocol: Synthesis of [2,3-13C2]MA

-

Starting Material: The synthesis typically commences from a commercially available 13C-labeled precursor, such as [1,2-13C2]acetylene or [1,2-13C2]acetic acid.[16]

-

Conversion to a Maleic Acid Precursor: A multi-step organic synthesis is employed to construct the four-carbon backbone. For instance, [1,2-13C2]acetic acid can be converted to ethyl bromo[1,2-13C2]acetate, followed by reactions to form a succinic acid derivative.

-

Dehydrogenation and Cyclization: The labeled succinic acid derivative is then subjected to dehydrogenation to introduce the double bond, followed by dehydration (cyclization) to form the anhydride ring. This is often achieved by heating with a dehydrating agent like acetic anhydride or by catalytic vapor-phase oxidation.

-

Purification: The resulting [2,3-13C2]MA is purified by recrystallization from a suitable solvent, such as chloroform, and dried under vacuum.[17] Purity should be confirmed by 1H and 13C NMR spectroscopy and mass spectrometry.

Radical Copolymerization of [2,3-13C2]MA and Styrene

This protocol describes a representative free-radical copolymerization. The specific conditions can be adapted for other comonomers and polymerization techniques (e.g., controlled radical polymerization).[2][18][19]

Protocol: Copolymerization

-

Monomer and Initiator Preparation: Styrene is passed through an alumina column to remove the inhibitor.[17] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized from an appropriate solvent (e.g., methanol for AIBN).[17][20]

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of [2,3-13C2]MA, styrene, and the initiator in a suitable solvent (e.g., dioxane, cyclohexanone).[20][21] A typical molar ratio might be 1:1 for MA:styrene, with the initiator at a concentration of approximately 0.1-1 mol% relative to the total monomers.[18]

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[18]

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 4-24 hours).[20] The reaction should be terminated at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

-

Isolation and Purification: Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., acetone), and reprecipitate. Repeat this process 2-3 times to remove unreacted monomers and initiator fragments. Dry the final copolymer under vacuum to a constant weight.

13C NMR Spectroscopic Analysis

High-resolution 13C NMR is the cornerstone of this mechanistic investigation.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve an appropriate amount of the purified, dried copolymer in a deuterated solvent (e.g., acetone-d6, chloroform-d, or DMSO-d6) to a concentration of 5-10% (w/v).

-

Instrumental Parameters: Acquire the 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key parameters include:

-

Temperature: Elevated temperatures (e.g., 50-120 °C) may be necessary to ensure polymer solubility and achieve sharp spectral lines.[16]

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate quantitative analysis.[16]

-

Acquisition Time and Number of Scans: A long acquisition time and a large number of scans are required to achieve a high signal-to-noise ratio, especially for detecting subtle peaks corresponding to different monomer sequences.

-

-

Spectral Referencing: Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS).[16]

Data Interpretation: Decoding the Microstructure

The high sensitivity afforded by 13C labeling allows for the detailed analysis of the copolymer's microstructure.

-

Carbonyl and Olefinic Regions: The chemical shifts of the 13C-labeled carbonyl (~170-175 ppm) and ethylenic (~125-145 ppm for styrene, ~40-55 ppm for the succinic anhydride backbone carbons) carbons are highly sensitive to their local chemical environment.

-

Sequence Analysis (Triads): A perfectly alternating copolymer (as predicted by a pure CTC mechanism) would show a single environment for the MA carbons, corresponding to the Styrene-MA-Styrene triad. Deviations from perfect alternation, such as the presence of MA-MA-Styrene or Styrene-MA-MA sequences, would give rise to distinct, new peaks in the 13C NMR spectrum. The relative integration of these peaks provides a quantitative measure of the copolymer's sequence distribution.

-

Stereochemistry (Tacticity): The relative stereochemistry of adjacent monomer units (tacticity) can also be resolved. For example, the methine carbons of the styrene units and the backbone carbons of the MA units may show splitting patterns corresponding to meso (m) and racemic (r) diads, or even higher-order stereosequences. This information provides further insight into the stereochemical control of the propagation step.

Table 1: Hypothetical 13C NMR Chemical Shift Data for Poly(styrene-co-[2,3-13C2]MA)

| Carbon Type | Monomer Sequence Triad | Chemical Shift (ppm) | Interpretation |

| Labeled Carbonyl | S-MA -S | 172.5 | Dominant alternating sequence |

| Labeled Carbonyl | M-MA -S | 172.2 | Indicates some deviation from alternation |

| Labeled Carbonyl | S-MA -M | 172.0 | Indicates some deviation from alternation |

| Labeled Backbone CH | S-MA -S (meso) | 45.8 | Alternating sequence, meso diad |

| Labeled Backbone CH | S-MA -S (racemic) | 45.2 | Alternating sequence, racemic diad |

Visualizing the Mechanistic Pathways

The following diagrams illustrate the competing mechanistic models.

Caption: The Penultimate Model.

Conclusion: A Definitive Approach

The use of 13C-labeled maleic anhydride provides a powerful and direct method for elucidating the mechanism of its copolymerization. By enabling the precise and quantitative analysis of the copolymer microstructure, this technique allows researchers to move beyond speculation and gather definitive evidence to support or refute proposed mechanistic models. The insights gained from these studies are invaluable for controlling polymer architecture and designing next-generation materials for a wide array of applications, from advanced engineering plastics to sophisticated drug delivery systems.

References

-

Kunitake, T., & Tsukino, M. (1979). Radical cyclocopolymerization of divinyl ether and maleic anhydride. A 13C‐NMR study of the polymer structure. Journal of Polymer Science: Polymer Chemistry Edition, 17(3), 877–888. [Link]

-

Heinen, W., et al. (1998). 13C NMR study of the grafting of 13C labelled maleic anhydride onto PE, PP and EPM. Macromolecular Symposia, 129(1), 119-125. [Link]

-

Wouters, M. E. L., et al. (2003). 13C NMR Study of the Grafting of Maleic Anhydride onto Polyethene, Polypropene, and Ethene−Propene Copolymers. Macromolecules, 36(4), 1147–1156. [Link]

-

Rzaev, Z. M. O., & Önen, A. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High performance engineering materials. arXiv preprint arXiv:1103.0481. [Link]

-

Wood-Adams, P. M. GCH 6101- Analytical techniques. École Polytechnique de Montréal. [Link]

-

Vasiliev, A. A., et al. (2009). Synthesis and characterization of maleic anhydride copolymers. Revue Roumaine de Chimie, 54(7), 577-583. [Link]

-

van den Dungen, E. H. C. P., et al. (2000). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(19), 3596-3603. [Link]

-

Cui, Y., et al. (2007). Copolymerization of styrene and maleic anhydride in supercritical carbon dioxide. Journal of Applied Polymer Science, 106(5), 3115-3120. [Link]

-

Pizzi, A., et al. (2017). Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy. Polymers, 9(7), 258. [Link]

-

Moganedi, T. C. (2013). Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. University of the Free State. [Link]

-

Lalevée, J., et al. (2021). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Molecules, 26(21), 6439. [Link]

-

Rzaev, Z. M. O., et al. (1999). Charge transfer complexes of maleic anhydride in radical homo‐ and copolymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 36(5-6), 683-698. [Link]

-

Gody, G., et al. (2016). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization of Maleic Acid. Macromolecules, 49(21), 8119-8130. [Link]

-

van Herk, A. M. (1997). Penultimate Unit Effect in Free-Radical Copolymerization. Macromolecules, 30(2), 225-231. [Link]

-

Li, H., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 14(19), 4059. [Link]

-

Coote, M. L., & Davis, T. P. (2000). Penultimate Unit Effects in Free Radical Copolymerization Studied Using the Individual Propagating Radical Concentrations from Electron Spin Resonance Spectroscopy. Macromolecules, 33(9), 3313-3323. [Link]

-

Rzaev, Z. M. O., et al. (2009). Charge transfer complex formation in in-situ maleic anhydride and N-vinyl caprolactam copolymer and copolymer/organo-montmorillonite nanoarchitectures. Designed Monomers and Polymers, 12(6), 521-534. [Link]

-

Johnston-Hall, G., et al. (2005). Radical copolymerization of maleic anhydride and substituted styrenes by reversible addition-fragmentation chain transfer (RAFT) polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6365-6380. [Link]

-

LibreTexts. Use of Isotopes. [Link]

-

Faria, M. A., & Pinto, J. C. (2019). Modeling of the Penultimate Unit Effect in Chain-Growth Copolymerizations. Macromolecular Reaction Engineering, 13(4), 1900007. [Link]

-

Rzaev, Z. M. O. (2000). Complex-radical alternating copolymerization. Progress in Polymer Science, 25(2), 163-217. [Link]

-

Brus, J. NMR Spectroscopy of Polymers. UNESCO/IUPAC Course. [Link]

-

Protheragen. Isotope Labeling Chemistry. [Link]

-

Intertek. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. [Link]

-

Creative Biostructure. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

-

GeekGrowth. (2020, March 20). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3 [Video]. YouTube. [Link]

-

Ogura, Y., & Satoh, K. (2022). One-Pot Preparation of Methacrylate/Styrene Alternating Copolymers via Radical Copolymerization and Alcoholysis Modification: Sequence Impacts on Glass Transition Temperature. Biomacromolecules, 23(1), 470-478. [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Use of Isotopes – Introductory Chemistry [uen.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. measurlabs.com [measurlabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. revroum.lew.ro [revroum.lew.ro]

Troubleshooting & Optimization

Preventing hydrolysis of (2-13C)Furan-2,5-dione during storage

Subject: (2-13C)Furan-2,5-dione (Maleic Anhydride-2-13C)

Executive Summary

You are working with (2-13C)Furan-2,5-dione , a high-value isotopic reagent. Unlike standard maleic anhydride, where minor hydrolysis is a negligible operational cost, the degradation of this isotopologue represents a significant financial and data integrity loss. The 13C label at the C2 position serves as a highly sensitive NMR probe; however, if the ring opens due to moisture ingress, your chemical shift reference points will drift, and stoichiometry in downstream Diels-Alder or esterification reactions will be compromised.

This guide provides a self-validating system to prevent, detect, and reverse hydrolysis.

Module 1: The Enemy – Hydrolysis Mechanics

To prevent degradation, you must understand the failure mode. Maleic anhydride is an electrophilic cyclic anhydride. It suffers from high ring strain (~26 kcal/mol), making it thermodynamically eager to open.

The Failure Pathway: Upon contact with water (even atmospheric humidity), the carbonyl carbon (your 13C label site) undergoes nucleophilic attack. This is an irreversible process under standard storage conditions, resulting in Maleic Acid-2-13C.

Visualizing the Threat: The following diagram maps the degradation pathway you are fighting against.

Figure 1: The irreversible hydrolysis pathway.[1] Note that the 13C label (the carbonyl carbon) remains in the molecule but shifts its chemical environment significantly.

Module 2: Storage Architecture (Prevention)

Do not rely on the vendor's shipping packaging for long-term storage. Shipping septa degrade.

Protocol A: The "Tiered" Storage System

We recommend a double-barrier containment strategy.

| Storage Tier | Duration | Container Specification | Environment |

| Tier 1 (Active) | < 2 Weeks | Amber glass vial with PTFE-lined screw cap. | Desiccator cabinet with P₂O₅ or Active Silica. |

| Tier 2 (Deep) | > 2 Weeks | Flame-sealed glass ampoule OR Schlenk tube with high-vacuum grease. | Glovebox (N₂/Ar atmosphere, <1 ppm H₂O). |

| Tier 3 (Bulk) | Indefinite | Flame-sealed ampoule. | -20°C Freezer (Double-bagged with desiccant). |

Critical Control Point: If storing at -20°C (Tier 3), you MUST allow the container to equilibrate to room temperature for at least 3 hours before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, causing immediate surface hydrolysis.

Module 3: Handling & Transfer (The Danger Zone)

The majority of hydrolysis events occur during transfer. Use this workflow to ensure integrity.

The "Inert-Gas Blanket" Technique:

-

Preparation: Oven-dry all receiving glassware (flasks, spatulas) at 120°C for 2 hours. Cool in a desiccator.

-

The Environment: Ideally, manipulate inside a glovebox. If unavailable, use an inverted funnel flowing dry Nitrogen over your balance and working area.

-

The Transfer:

-

Flush the source vial with N₂ immediately upon opening.

-

Weigh rapidly.

-

If the solid appears "clumpy" or sticky, surface hydrolysis has already begun (see Module 4).

-

Module 4: Troubleshooting & Quality Control

How do you know if your reagent is compromised? The 13C label is your best diagnostic tool.

Diagnostic 1: NMR Analysis

Dissolve a small aliquot (~5 mg) in anhydrous DMSO-d6 or CDCl3. Do not use older solvents that may contain water.

Data Table: Chemical Shift Fingerprint

| Feature | (2-13C)Maleic Anhydride | (2-13C)Maleic Acid (Hydrolyzed) |

|---|---|---|

| 13C NMR (C=O) | ~164 - 165 ppm | ~167 - 169 ppm |

| 1H NMR (Alkene) | ~7.02 ppm (Singlet) | ~6.30 - 6.40 ppm (Singlet) |

| Solubility | Soluble in CHCl3 | Poor solubility in CHCl3 |

Note: The 13C shift difference (~3-4 ppm) is distinct. If you see a small peak at 168 ppm, you have partial hydrolysis.

Remediation: Can I save it?

Yes. Unlike many reagents, Maleic Anhydride can be purified by sublimation .

The Micro-Sublimation Protocol:

-

Place the degraded crude material in the bottom of a cold-finger sublimation apparatus.

-

Apply high vacuum (< 0.1 Torr).

-

Gently heat the bottom flask to 50-60°C (Melting point is ~52.8°C, but sublimation occurs just below this).

-

Cool the finger with ice water.

-

Result: Pure (2-13C)Furan-2,5-dione crystallizes on the cold finger; Maleic Acid (impurities) remains at the bottom (Maleic acid melts at ~135°C, so it will not sublime).

Decision Logic for QC:

Figure 2: Quality Control Decision Tree. Always re-validate after sublimation.

Frequently Asked Questions (FAQ)

Q: Can I use P₂O₅ (Phosphorus Pentoxide) as a desiccant? A: Yes, but only in a separate chamber (like a desiccator). Do not mix it directly with the reagent. P₂O₅ is excellent for creating a bone-dry atmosphere to store your secondary container.

Q: Why does my 13C-NMR show two carbonyl peaks? A: This indicates a mixture of Anhydride and Acid. If the peaks are roughly equal, your sample is 50% hydrolyzed. Perform the sublimation protocol immediately.

Q: I don't have a glovebox. Can I use a Schlenk line? A: Absolutely. A Schlenk tube is actually superior to a screw-cap vial for storage. Evacuate the tube and refill with Argon three times before storing. Grease the joints well.

Q: Does the 13C label make the molecule more unstable? A: Chemically, no. The Kinetic Isotope Effect (KIE) is negligible for storage stability. However, financially, the "stability" is lower because the cost of failure is 100x higher. Treat it with the respect due a precious metal catalyst.

References

-

Chemical Safety & Properties: National Center for Biotechnology Information. (2024).[2][3][4][5][6] PubChem Compound Summary for CID 7923, Maleic Anhydride. Retrieved from [Link]

- Purification Techniques: Google Patents. (1935). US1987301A - Purification by sublimation.

-

Handling Moisture Sensitive Reagents: Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from [Link]

Sources

- 1. What Happens When Maleic Anhydride Reacts With Water? - News - Anquan Chemical [zbaqchem.com]

- 2. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. journal.bcrec.id [journal.bcrec.id]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Improving yield of Diels-Alder adducts with labeled maleic anhydride

Topic: Improving Yield of Diels-Alder Adducts with Labeled Maleic Anhydride (

Introduction: The Cost-Yield Imperative

When working with isotopically labeled maleic anhydride (MA), standard organic synthesis protocols are insufficient. A standard bottle of maleic anhydride costs pennies per gram; a

In standard Diels-Alder (DA) reactions, the dienophile (MA) is often used in excess because it is cheap and easy to remove via sublimation. For labeled synthesis, this logic must be inverted. You must treat the labeled MA as the limiting reagent, driving the reaction to completion via kinetic acceleration (catalysis) rather than thermodynamic mass action (excess reagent).

This guide addresses the three primary failure points in labeled MA adduct synthesis: Hydrolysis , Electronic Mismatch , and Isolation Loss .

Module 1: Reagent Integrity & Pre-Reaction Troubleshooting

The Silent Killer: Hydrolysis Maleic anhydride is extremely hygroscopic. Upon contact with atmospheric moisture, it hydrolyzes to maleic acid.

-

Chemical Consequence: Maleic acid is significantly less reactive than maleic anhydride in DA reactions due to the loss of ring strain and the reduced electron-withdrawing capability of the carboxylic acids compared to the cyclic anhydride.

-

Observation: If your reaction is sluggish or yields are <40%, your "anhydride" may actually be 50% acid.

Protocol: Reagent Purification & Handling

Do not assume the purity stated on the vial is accurate after shipping/storage.

-

Diagnostic Check: Run a quick

-NMR in-

Maleic Anhydride: Singlet at

ppm. -

Maleic Acid: Singlet at

ppm (plus broad acid protons). -

Decision: If acid content > 5%, purify immediately.

-

-

Micro-Sublimation (The "Cold Finger" Method):

-

Place crude labeled MA in a sublimation apparatus.

-

Apply vacuum (

). -

Heat bath to

(MA melts at -

Collect crystals on the cold finger (

). -

Critical Step: Handle the purified solid exclusively in a glovebox or under a positive pressure of Argon.

-

Visualization: Reagent Integrity Workflow

Figure 1: Decision logic for handling hygroscopic labeled reagents to prevent kinetic stalling.

Module 2: Reaction Engineering (Kinetics & Thermodynamics)

The Stoichiometry Shift Standard Protocol: 1.0 eq Diene : 1.5 eq MA Labeled Protocol: 1.5–3.0 eq Diene : 1.0 eq Labeled MA

Catalysis Strategy: Lewis Acid Activation

Thermal activation often requires temperatures (

Recommended Catalysts:

| Catalyst | Reactivity Boost | Solvent Compatibility | Notes |

|---|

|

Step-by-Step Protocol: Lewis Acid Catalyzed Labeled Synthesis

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon.

-

Solvent: Add anhydrous

(DCM) or Toluene. Note: Toluene allows higher T, DCM is better for low-T catalysis. -

Loading:

-

Add 1.0 equiv Labeled Maleic Anhydride.

-

Add 0.1–0.2 equiv Lewis Acid Catalyst (e.g.,

). Stir for 10 min to form the LA-Dienophile complex (activation).

-

-

Addition: Add 1.5–2.0 equiv Diene dropwise (slow addition prevents exotherms which favor retro-DA).

-

Monitoring: Stir at

to RT. Monitor by TLC or NMR. Do not heat unless absolutely necessary. -

Quench: Once MA is consumed, quench carefully with a minimal amount of dilute

or saturated

Visualization: Kinetic Activation Pathway

Figure 2: Mechanistic advantage of Lewis Acid catalysis. Coordination lowers the LUMO energy, facilitating orbital overlap with the diene at lower temperatures.

Module 3: Isolation & Purification (Minimizing Loss)

The Trap: Aqueous workups (extraction with water/brine) can hydrolyze the resulting succinic anhydride ring to a dicarboxylic acid. If the anhydride is your target, avoid water.

Troubleshooting Guide: Isolation Scenarios

Scenario A: Product Precipitates (Ideal)

-

Method: Filtration.[1]

-

Protocol: Cool the reaction mixture to

. If the adduct crystallizes, filter under inert gas. Wash with cold, dry pentane. -

Yield Loss: Minimal.

Scenario B: Homogeneous Solution

-

Method: Precipitation/Trituration.

-

Protocol:

-

Remove solvent via rotary evaporation (use a trap to catch any sublimed starting material, though conversion should be high).

-

Redissolve the oily residue in a minimal amount of DCM.

-

Add excess Hexanes or Pentane to induce precipitation.

-

Filter.[1]

-

Scenario C: Chromatography Required

-

Risk: Silica gel is acidic and contains water, which can hydrolyze the anhydride.

-

Fix: Flash chromatography usually works if done quickly.

-

Eluent: Use Ethyl Acetate/Hexanes. Avoid alcohols (methanol/ethanol) as they will ring-open the anhydride to form mono-esters.

Frequently Asked Questions (FAQs)

Q: My product is an oil, but it should be a solid. What happened? A: You likely have solvent trapped in the lattice or partial hydrolysis.

-

Check NMR: Look for a broad singlet around

ppm (carboxylic acid). If present, you have the di-acid. -

Fix: Reflux the oil in acetyl chloride or acetic anhydride for 30 minutes to dehydrate the acid back to the anhydride, then remove volatiles under high vacuum.

Q: Can I use water to accelerate the reaction (Hydrophobic Effect)? A: Only if your target is the dicarboxylic acid . Water accelerates Diels-Alder reactions significantly, but it will hydrolyze the anhydride. For labeled MA, we generally recommend anhydrous Lewis Acid catalysis to preserve the option of keeping the anhydride functionality.

Q: The reaction stalled at 60% conversion. Should I add more labeled MA?

A: No. Never add more of the expensive reagent. Add more catalyst or more diene . If using thermal conditions, slightly increase temperature, but beware of the retro-DA threshold (usually

Q: How do I recover unreacted labeled Maleic Anhydride? A: If you must recover it:

-

Perform a vacuum sublimation on the crude reaction mixture before chromatography. MA is volatile; most adducts are not.

-

The cold finger will collect the unreacted labeled MA.

References

-

Hunt, I. "Diels-Alder Reaction: Reactivity and Selectivity." Department of Chemistry, University of Calgary. Link

-

Brieger, G., & Bennett, J. N. (1980). "The Intramolecular Diels-Alder Reaction." Chemical Reviews, 80(1), 63-97. Link

-

Sauer, J. (1966). "Diels-Alder Reactions Part I: New Preparative Aspects." Angewandte Chemie International Edition, 5(2), 211-230. Link

-

Fernández, I., & Bickelhaupt, F. M. (2014). "How Lewis Acids Catalyze Diels–Alder Reactions." Journal of Computational Chemistry. (Discusses the reduction of Pauli repulsion vs LUMO lowering). Link

-

Organic Chemistry Portal. "Diels-Alder Reaction: Lewis Acid Catalysis." Link

Sources

Removing hydrolyzed maleic acid impurities from 13C-labeled samples

Topic: Removing Hydrolyzed Maleic Acid Impurities from 13C-Labeled Samples Document ID: TS-MAH-13C-001 Last Updated: 2025-05-20

Executive Summary & Scientific Context

The Problem: 13C-labeled Maleic Anhydride (

The Consequence:

-

Stoichiometric Errors: The acid has a different molecular weight (116.1 g/mol vs. 98.1 g/mol for non-labeled), throwing off molar calculations.

-

Reaction Failure: The free acid functionality interferes with reactions requiring the electrophilic anhydride moiety (e.g., Diels-Alder reactions or acylation).

-

Isotope Loss: Standard purification often discards the impurity. Since the impurity contains the expensive

label, removal must ideally involve chemical reversion (recycling), not just physical separation.

Diagnostic: Confirming the Impurity

Before processing, confirm the ratio of Anhydride to Acid using Proton (

NMR Chemical Shift Data[1][2][3][4][5]

| Compound | Solvent | Solubility Profile | ||

| Maleic Anhydride | 7.02 (s) | ~164.0 | Soluble in | |

| Maleic Acid | 6.29 (s) | ~166.5 | Soluble in Water, Acetone | |

| Maleic Acid | Insoluble (Precipitate) | N/A | Insoluble |

Tech Tip: If your sample does not fully dissolve in dry Chloroform (

) and leaves a white cloudy precipitate, you have significant Maleic Acid contamination.

Decision Matrix & Workflow

Use this logic flow to determine the correct protocol for your specific situation.

Figure 1: Decision tree for selecting the appropriate purification method based on contamination level and isotope recovery needs.

Remediation Protocols

Protocol A: Physical Separation (Solvent Washing)

Best for: Quick purification when isotope loss (<5%) is acceptable.

Mechanism: Maleic Anhydride is highly soluble in Chloroform (

-

Dissolution: Add dry, acid-free

to your crude sample (approx. 10 mL per gram). -

Agitation: Sonicate for 2 minutes. The Anhydride will dissolve; the Acid will remain as a white solid.

-

Filtration: Filter the suspension through a sintered glass funnel or a PTFE syringe filter (0.45 µm) under an inert atmosphere (Nitrogen/Argon) to prevent new moisture ingress.

-

Evaporation: Collect the filtrate and remove the solvent under vacuum (Rotovap) at <40°C.

-

Result: The residue is purified Maleic Anhydride.

Protocol B: Chemical Dehydration (Isotope Recovery)

Best for: High levels of contamination (>10%) where discarding the impurity would waste significant money.

Mechanism: Heating Maleic Acid under vacuum dehydrates it, closing the ring to regenerate Maleic Anhydride.

Equipment:

-

Short-path distillation head or Sublimation apparatus (Cold finger).

-

High vacuum pump (<0.1 mmHg).

-

Oil bath.

-

Phosphorus Pentoxide (

) - Optional but recommended chemical drying agent.

Steps:

-

Setup: Place the crude mixture (or the solid acid recovered from Protocol A) into a round-bottom flask.

-

Add Desiccant (Optional): For stubborn samples, mix with a small amount of

(approx 10% w/w). This chemically scavenges the water produced during ring closure. -

Vacuum: Apply high vacuum.

-

Heat: Slowly heat the oil bath to 130°C - 150°C .

-

Note: Maleic acid melts at ~135°C but begins dehydrating slightly lower.

-

-

Distill/Sublime: The Maleic Acid will release water (trapped by the pump trap or

) and convert to Anhydride, which will distill or sublime onto the cold finger. -

Collection: The resulting white crystals on the cold surface are pure 13C-Maleic Anhydride.

Protocol C: Vacuum Sublimation (The Gold Standard)

Best for: Final polishing to achieve >99% purity for analytical standards.

Mechanism: Maleic Anhydride sublimes easily at moderate temperatures under vacuum, leaving behind non-volatile impurities and traces of polymerized material.

-

Load: Place the semi-pure Anhydride in a sublimation vessel.

-

Conditions: Apply vacuum (<0.05 mmHg). Heat the bottom of the vessel to 50°C - 60°C .

-

Warning: Do not overheat. Excessive heat can cause polymerization or charring.

-

-

Cooling: Circulate ice water (0°C) through the cold finger.

-

Harvest: After 1-2 hours, stop heating, release vacuum with dry Nitrogen, and scrape the long needle-like crystals from the cold finger.

Frequently Asked Questions (FAQ)

Q: Can I use silica column chromatography to purify Maleic Anhydride?

A: Avoid this if possible. Silica gel is slightly acidic and often contains adsorbed water (silanols). This can actually cause further hydrolysis of your anhydride back into acid during the column run. If you must use chromatography, the silica must be oven-dried, and the solvent system should be extremely dry (e.g., Hexane/Ethyl Acetate distilled from

Q: My sample turned yellow/brown during heating. What happened? A: This indicates thermal decomposition or polymerization. Maleic Anhydride is reactive.[1][2][3][4][5] If you heated it above 160°C or heated it for too long without sufficient vacuum, it can degrade. Use a lower temperature (50-60°C) and higher vacuum for sublimation to avoid this.

Q: How should I store the purified 13C-Maleic Anhydride? A: Store under an inert atmosphere (Argon glovebox is best). If a glovebox is unavailable, seal it in a vial with Parafilm, place that vial inside a secondary jar containing active desiccant (Drierite or Molecular Sieves), and store at -20°C.

Q: Why does the 1H NMR show a peak at ~1.5 ppm?

A: That is likely water (

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for sublimation and dehydration of anhydrides).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Dehydration of maleic acid using P2O5).

-

National Institute of Standards and Technology (NIST). (2023). Maleic Anhydride Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Technical Guide: Optimizing Reaction Temperature for [2-13C]Maleic Anhydride Grafting

The following technical guide is designed for the precise optimization of [2-13C]Maleic Anhydride grafting. It prioritizes isotopic conservation, structural fidelity, and mechanistic validation.

Executive Summary: The Thermal Paradox

Grafting [2-13C]Maleic Anhydride ([2-13C]MAH) is fundamentally different from industrial bulk grafting.[1] The presence of the

The core challenge is the Thermal Paradox :

-

Too Low (

C): Incomplete initiator decomposition leads to low radical flux, resulting in poor grafting efficiency and wasted labeled monomer. -

Too High (

C): Causes rapid

This guide provides the troubleshooting logic and protocols to navigate this narrow thermal window.

Troubleshooting Guide (Q&A)

Issue 1: Low Grafting Degree (Low Intensity C Signal)

User Question: I ran the reaction at 170°C, but my

Scientist Response: This is a classic symptom of Monomer Sublimation or Initiator Mismatch .[1]

-

The Sublimation Factor: Maleic anhydride boils/sublimes at

C, but has significant vapor pressure even at -

Initiator Kinetics: At

C, Dicumyl Peroxide (DCP) has a half-life of

Corrective Action:

-

Protocol Shift: Switch to a Solution Grafting method (see Section 4) or use a sealed internal mixer (e.g., Haake/Brabender) rather than an open extruder.

-

Temperature Tuning: Lower the temperature to 160°C and switch to an initiator with a longer half-life at this temperature, such as 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (Luperox® 101) , to sustain radical generation over the mixing period.[1]

Issue 2: Severe Discoloration and Brittleness

User Question: My grafted polypropylene turned yellow/brown and is extremely brittle. The NMR shows grafting, but the material is unusable.

Scientist Response:

You are experiencing Thermal Degradation via

Corrective Action:

-

Thermal Cap: strictly limit reaction temperature to 170°C .

-

Radical Trap: Increase the [2-13C]MAH concentration slightly. The monomer itself acts as a radical trap; a higher local concentration favors grafting over scission.

-

Add Electron Donors: Consider adding a co-monomer like Styrene (1:1 molar ratio with MAH).[1] Styrene reacts rapidly with the macroradical, stabilizing it and preventing scission, then copolymerizes with MAH.

Issue 3: "Ghost" Peaks in NMR

User Question: I see multiple peaks in the carbonyl region (170-180 ppm) of the

Scientist Response: Isotopic scrambling is rare under these conditions. You are likely observing Poly(maleic anhydride) oligomers or Hydrolyzed Diacids .[1]

-

Oligomerization: If the radical concentration is too high, MAH can homopolymerize (though difficult sterically) or form short grafts.

-

Hydrolysis: The succinic anhydride ring is highly reactive with moisture. Exposure to air converts the ring (closed) to the diacid (open), shifting the chemical shift.

Corrective Action:

-

Dryness is Critical: Dry the polymer and reagents under vacuum for 12 hours before reaction.

-

NMR Prep: Run the NMR in anhydrous solvents (e.g., TCB/Benzene-d6) and at elevated temperature (

C) to sharpen the peaks and confirm the ring structure.

Visualizing the Mechanism

Understanding the competition between Grafting and Side Reactions is vital for temperature control.

Caption: Kinetic competition pathway. Success depends on favoring the green path (Grafting) over the red dashed paths (Degradation).

Precision Protocol: [2-13C]MAH Solution Grafting

Recommended for high-value isotopic labeling to prevent sublimation loss.[1]

Objective: Maximize Label Incorporation Efficiency (LIE).

Materials

-

Polymer: Polypropylene (PP) or Polyethylene (PE) powder (cryo-milled).[1]

-

Reagent: [2-13C]Maleic Anhydride (99 atom %

C).[1] -

Initiator: Dicumyl Peroxide (DCP) or Benzoyl Peroxide (BPO).[1]

-

Solvent: Xylene (high boiling point, good solubility).[1]

Step-by-Step Workflow

-

Dissolution: Dissolve 5g of polymer in 50mL Xylene at 130°C in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen purge.

-

Purge: Bubble Nitrogen through the solution for 20 mins to remove oxygen (oxygen quenches radicals).

-

Reagent Addition:

-

Add [2-13C]MAH (5 wt% relative to polymer).[1]

-

Crucial: Ensure the MAH is fully dissolved before adding initiator.

-

-

Initiation:

-

Add DCP (0.5 wt% relative to polymer) dissolved in 2mL Xylene.[1]

-

Ramp Temperature: Increase oil bath to 145°C (reflux).

-

-

Reaction: Stir vigorously for 3 hours .

-

Why 3 hours? This covers 6+ half-lives of DCP at 145°C, ensuring complete consumption.[1]

-

-

Precipitation: Pour the hot solution into 500mL of cold Acetone . The grafted polymer will precipitate; unreacted [2-13C]MAH remains in the acetone (collect this filtrate if you wish to recover the expensive label!).

-

Purification: Soxhlet extraction with acetone for 12 hours is mandatory to remove physically adsorbed (non-grafted) MAH, which would falsify NMR results.[1]

FAQ: Expert Insights

Q: Which initiator should I use for Polypropylene vs. Polyethylene?

-

Polyethylene (PE): DCP is standard.[1] PE cross-links easily, so keep initiator concentration low (<0.5 wt%).

-

Polypropylene (PP): Consider DHBP (2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane) .[1] It allows for higher processing temperatures without as rapid decomposition as DCP, giving better control over the mixing window before degradation sets in.

Q: How do I quantify the grafting degree using

-

Relaxation Delay (D1): Set to at least 5-10 seconds . Carbonyl carbons relax slowly; a short D1 will underestimate your grafting degree.[1]

-